molecular formula C9H8BrFO2 B2608477 Methyl 6-bromo-3-fluoro-2-methylbenzoate CAS No. 1807191-86-1

Methyl 6-bromo-3-fluoro-2-methylbenzoate

Cat. No.: B2608477
CAS No.: 1807191-86-1
M. Wt: 247.063
InChI Key: VFQWYLDFAIQTRZ-UHFFFAOYSA-N
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Description

Contextualizing Methyl 6-bromo-3-fluoro-2-methylbenzoate within Substituted Benzoate (B1203000) Derivatives

This compound, with the CAS number 1807191-86-1, is a polysubstituted aromatic ester. orgsyn.org Its structure is characterized by a methyl benzoate core adorned with a bromine atom, a fluorine atom, and a methyl group at specific positions on the benzene (B151609) ring. The precise arrangement of these substituents—a bromine at position 6, a fluorine at position 3, and a methyl group at position 2—creates a unique electronic and steric environment that dictates its reactivity and potential applications. This specific substitution pattern distinguishes it from its isomers and other halogenated benzoate derivatives, offering a distinct set of synthetic possibilities.

Below are the key chemical properties of this compound:

PropertyValue
CAS Number 1807191-86-1
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol
IUPAC Name This compound
SMILES CC1=C(C(=O)OC)C(Br)=CC=C1F
InChI Key VFQWYLDFAIQTRZ-UHFFFAOYSA-N

This data is compiled from chemical supplier databases. orgsyn.org

Overview of Research Directions for Aromatic Halogenated Esters

Research involving aromatic halogenated esters is multifaceted and continues to expand into new territories. In medicinal chemistry, these compounds are often utilized as key intermediates in the synthesis of bioactive molecules. The halogen atoms can serve as handles for cross-coupling reactions, enabling the introduction of complex molecular fragments. Furthermore, the incorporation of halogens, particularly fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its metabolic stability and binding affinity. In materials science, halogenated aromatic compounds are explored for the development of liquid crystals, polymers, and other functional materials where the specific electronic properties conferred by the halogens are advantageous. The ongoing exploration of novel synthetic methodologies to access and functionalize these scaffolds remains a vibrant area of chemical research.

While detailed research findings specifically focused on this compound are not extensively documented in publicly accessible scientific literature, its structural motifs are indicative of its potential as a valuable intermediate in these research endeavors. The presence of bromine and fluorine atoms on the aromatic ring suggests its utility in a variety of synthetic transformations, including but not limited to Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-bromo-3-fluoro-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5-7(11)4-3-6(10)8(5)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQWYLDFAIQTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 6 Bromo 3 Fluoro 2 Methylbenzoate

Precursor Synthesis and Functional Group Introduction

The creation of Methyl 6-bromo-3-fluoro-2-methylbenzoate hinges on the successful introduction of its four functional groups—bromo, fluoro, methyl, and methyl ester—onto the aromatic ring in the correct positions. The synthesis of precursors and the regioselective nature of these introductions are critical.

Strategies for Aromatic Halogenation (Bromination and Fluorination)

Halogenation of the aromatic ring is a fundamental step in the synthesis of this compound. The methods for introducing bromine and fluorine differ significantly in their approach.

Bromination: The introduction of a bromine atom onto a benzene (B151609) ring is typically achieved through electrophilic aromatic substitution. For an activated or neutral ring, a source of electrophilic bromine, such as molecular bromine (Br₂), is used in conjunction with a Lewis acid catalyst like iron(III) bromide (FeBr₃). The regioselectivity of the bromination is dictated by the directing effects of the substituents already present on the ring. In a potential precursor like 3-fluoro-2-methylbenzoic acid, the activating ortho,para-directing effects of the fluorine and methyl groups and the deactivating meta-directing effect of the carboxylic acid group must be considered to achieve bromination at the C-6 position.

Fluorination: Direct electrophilic fluorination of aromatic rings is often challenging due to the high reactivity of fluorine gas. Therefore, indirect methods are more commonly employed. A powerful and widely used strategy is the Balz-Schiemann reaction or related Sandmeyer-type reactions. wikipedia.orgorganic-chemistry.org This process involves the conversion of an aromatic amine (aniline derivative) into a diazonium salt. The diazonium group can then be replaced by fluorine. For instance, a precursor such as methyl 3-amino-6-bromo-2-methylbenzoate could be treated with a nitrite (B80452) source in the presence of an acid like hexafluorophosphoric acid or tetrafluoroboric acid, which upon heating, decomposes to yield the desired fluoroaromatic compound. wikipedia.orggoogle.com

Table 1: Comparison of Aromatic Halogenation Strategies

MethodHalogenTypical ReagentsMechanismKey Considerations
Electrophilic Aromatic SubstitutionBromineBr₂, FeBr₃Electrophilic attack on the aromatic ring.Regioselectivity is governed by existing substituents.
Sandmeyer/Balz-Schiemann ReactionFluorine1. NaNO₂, HCl 2. HBF₄ or HPF₆, heatNucleophilic substitution via a diazonium salt intermediate.Requires an amino group as a precursor. Allows for regioselective fluorine placement.

Regioselective Methylation Approaches

Introducing a methyl group with precise regiocontrol can be approached in two main ways: by starting with an already methylated precursor or by functionalizing the ring at a specific position.

The most straightforward strategy is to begin the synthesis with a commercially available, pre-methylated compound. Starting materials like 3-fluorotoluene (B1676563) or 2-methylaniline derivatives provide a scaffold upon which the other functional groups can be built, circumventing the need for a separate methylation step and simplifying the synthetic route. ossila.com

Alternatively, a methyl group can be introduced onto a functionalized ring. One powerful method for achieving high regioselectivity is Directed ortho-Metalation (DoM) . unblog.frwikipedia.orgbaranlab.org In this technique, a directing metalation group (DMG) on the ring, such as a carboxylic acid or amide, chelates with an organolithium reagent. This interaction directs the deprotonation (lithiation) of the nearest ortho position. The resulting aryllithium species can then be quenched with an electrophilic methyl source, like methyl iodide, to install the methyl group. However, applying this to a highly substituted and potentially sterically hindered ring requires careful optimization.

Esterification Techniques for Methyl Benzoate (B1203000) Formation

The final step in many synthetic routes to the target compound is the conversion of the carboxylic acid group of a 6-bromo-3-fluoro-2-methylbenzoic acid precursor into a methyl ester.

The most common method is Fischer-Speier esterification . This involves refluxing the carboxylic acid in an excess of methanol (B129727) with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and the use of excess methanol drives it toward the product.

For substrates that are sterically hindered around the carboxylic acid, as is the case with a 2,3,6-trisubstituted benzoic acid, Fischer esterification may be slow or inefficient. In such cases, a two-step procedure is often more effective. The carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then treated with methanol, often in the presence of a non-nucleophilic base like pyridine, to rapidly and cleanly form the methyl ester.

Multi-Step Synthetic Routes

Convergent Synthesis Strategies

For a molecule like this compound, a true convergent synthesis is less common than for biaryl compounds. A hypothetical convergent approach might involve a cross-coupling reaction. For example, one could envision coupling a di-halogenated aromatic piece with an organometallic reagent containing the remaining substituents. However, the creation of the necessary fragments and the selective coupling at the correct positions would be synthetically complex. For this specific target, a linear pathway is generally more practical.

Linear Synthetic Pathways

A linear synthesis involves the sequential modification of a single starting material through a series of reactions until the final product is formed. The order of the steps is critical to ensure the correct regiochemical outcome due to the directing effects of the substituents. khanacademy.orgpressbooks.pub A plausible linear pathway for this compound could start from 3-fluoro-2-methylbenzoic acid. ossila.comsigmaaldrich.com

Table 2: Proposed Linear Synthetic Pathway

StepReactionReagentsPurpose
1Electrophilic BrominationBr₂, FeBr₃To regioselectively introduce a bromine atom at the C-6 position, which is para to the fluorine and meta to the carboxylic acid.
2EsterificationCH₃OH, H₂SO₄ (cat.) or 1. SOCl₂ 2. CH₃OHTo convert the carboxylic acid group of the intermediate (6-bromo-3-fluoro-2-methylbenzoic acid) into the final methyl ester.

This linear approach is logical because the directing effects of the substituents on the starting material, 3-fluoro-2-methylbenzoic acid, favor the introduction of an electrophile at the desired C-6 position. The final esterification is a standard transformation that concludes the synthesis.

Novel and Green Synthetic Approaches

The development of innovative and sustainable methods for the synthesis of this compound is driven by the increasing demand for efficiency, safety, and environmental responsibility in chemical manufacturing. Researchers are actively exploring catalytic systems, continuous processing technologies, and greener reagents and solvents to improve upon traditional synthetic routes.

Catalytic Methods in the Synthesis of this compound

Catalytic methods offer significant advantages in the synthesis of highly substituted aromatic compounds like this compound, including enhanced reaction rates, improved selectivity, and milder reaction conditions. While specific catalytic syntheses for this exact molecule are not extensively documented in publicly available literature, related transformations provide insight into potential catalytic strategies.

One plausible approach involves the catalytic bromination of a suitable precursor, such as methyl 3-fluoro-2-methylbenzoate. The regioselectivity of this electrophilic aromatic substitution is crucial and can be influenced by the choice of catalyst. Lewis acids or transition metal catalysts can be employed to activate the brominating agent and direct the substitution to the desired position. For instance, the use of zeolites or other solid acid catalysts could offer a recyclable and more environmentally friendly alternative to traditional homogeneous catalysts.

Another key step amenable to catalysis is the esterification of 6-bromo-3-fluoro-2-methylbenzoic acid. While classic Fischer-Speier esterification using strong mineral acids is effective, it generates significant acidic waste. Heterogeneous acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or supported metal oxides, can facilitate the reaction under milder conditions and are easily separated from the reaction mixture, allowing for their reuse.

The following table summarizes potential catalytic approaches based on analogous reactions:

Reaction StepCatalyst TypePotential Advantages
BrominationZeolites, Mixed Metal OxidesRecyclability, reduced waste, improved selectivity
EsterificationIon-exchange resins, Supported acidsEase of separation, reusability, milder conditions

Further research into the development of bespoke catalysts for the direct synthesis or late-stage functionalization to produce this compound is an active area of investigation.

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceutical intermediates, offering enhanced safety, improved heat and mass transfer, and greater process control compared to traditional batch methods. The synthesis of this compound, which may involve exothermic and potentially hazardous steps such as halogenation, is a prime candidate for implementation in a continuous flow setup.

A hypothetical continuous process could involve the sequential online reaction of a starting material. For example, a stream of methyl 3-fluoro-2-methylbenzoate could be mixed with a stream of a brominating agent in a microreactor, with precise control over reaction time and temperature to maximize the yield of the desired isomer and minimize the formation of byproducts. The subsequent esterification of 6-bromo-3-fluoro-2-methylbenzoic acid could also be performed in a continuous flow reactor packed with a solid acid catalyst, allowing for efficient conversion and simplified purification.

The benefits of a continuous flow approach for the synthesis of this compound are summarized in the table below:

ParameterBatch ProcessingFlow Chemistry
Safety Handling of bulk, potentially hazardous reagents.Small reaction volumes, better control over exotherms.
Efficiency Longer reaction times, potential for side reactions.Precise control of stoichiometry and residence time, improved yields.
Scalability Often requires significant process redevelopment."Scaling out" by running multiple reactors in parallel.
Purification Often requires complex work-up procedures.In-line purification techniques can be integrated.

While specific industrial-scale continuous processes for this compound are proprietary, the principles of flow chemistry are being increasingly applied to the synthesis of complex aromatic molecules. syrris.com

Sustainable Reagents and Solvent Systems

The principles of green chemistry are increasingly influencing the choice of reagents and solvents in organic synthesis. For the production of this compound, a shift towards more sustainable alternatives is being explored.

In the bromination step, the use of molecular bromine, which is highly toxic and corrosive, can be replaced with safer alternatives such as N-bromosuccinimide (NBS) or other N-bromo reagents. The development of catalytic systems that can utilize bromide salts with an in-situ oxidant represents a greener approach.

Solvent selection is another critical aspect of sustainable synthesis. Traditional solvents such as chlorinated hydrocarbons are being replaced by more environmentally benign options. For the esterification step, greener solvents like acetonitrile (B52724) have been shown to be effective in similar reactions, such as the Steglich esterification, and can simplify product isolation. rsc.org The ideal scenario is a solvent-free reaction, which can sometimes be achieved with solid-supported catalysts or under high-temperature conditions.

The following table highlights some sustainable alternatives for the synthesis of this compound:

Process StepTraditional Reagent/SolventSustainable Alternative
Bromination Molecular Bromine (Br₂)N-Bromosuccinimide (NBS), catalytic bromide/oxidant systems
Esterification Strong mineral acids (e.g., H₂SO₄)Solid acid catalysts, enzymatic catalysis
Solvent Chlorinated hydrocarbons (e.g., CH₂Cl₂)Acetonitrile, ionic liquids, supercritical fluids, solvent-free conditions

Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires careful process optimization and consideration of scale-up challenges.

Process Optimization: Design of Experiments (DoE) is a powerful statistical tool used to systematically investigate the effects of various reaction parameters—such as temperature, pressure, catalyst loading, and reactant concentrations—on the yield and purity of the final product. For instance, in the bromination step, DoE could be used to identify the optimal conditions to maximize the formation of the desired 6-bromo isomer while minimizing the production of other isomers.

Scale-Up Considerations: Translating a laboratory procedure to a larger scale introduces several challenges, including:

Heat Transfer: Exothermic reactions, such as halogenations, can be difficult to control in large batch reactors. The use of jacketed reactors with efficient cooling systems or transitioning to continuous flow reactors with superior heat exchange capabilities is crucial.

Mass Transfer: In heterogeneous catalytic reactions, ensuring efficient mixing of reactants with the catalyst is vital for achieving high conversion rates. The choice of agitator design and mixing speed in a batch reactor, or the design of the packed bed in a flow reactor, is critical.

Safety: Handling larger quantities of potentially hazardous materials necessitates robust safety protocols and engineering controls to prevent accidental releases and ensure operator safety.

Downstream Processing: The isolation and purification of the final product can become more complex on a larger scale. The development of efficient extraction, crystallization, and filtration processes is essential for obtaining a product of high purity.

The following table outlines key considerations for the scale-up of the synthesis of this compound:

ChallengeMitigation Strategy
Exothermicity of Bromination Improved reactor cooling, semi-batch addition of reagents, use of continuous flow reactors.
Catalyst Separation and Reuse Use of heterogeneous catalysts, development of efficient filtration or decantation processes.
Byproduct Formation Optimization of reaction conditions (temperature, stoichiometry), use of more selective catalysts.
Solvent Recovery and Recycling Implementation of distillation and other solvent recovery techniques to minimize waste.

Chemical Reactivity and Derivatization of Methyl 6 Bromo 3 Fluoro 2 Methylbenzoate

Reactions at the Aryl Halide Positions

The bromine and fluorine atoms attached to the aromatic ring are key sites for modification. The carbon-bromine bond is particularly susceptible to cleavage and formation of new carbon-carbon or carbon-heteroatom bonds through various metal-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds, and aryl bromides are common substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound. Methyl 6-bromo-3-fluoro-2-methylbenzoate is expected to readily participate in Suzuki-Miyaura coupling reactions with various aryl, heteroaryl, or vinyl boronic acids or esters. The presence of the fluorine and methyl groups can influence the reaction's efficiency. A typical catalytic system would involve a palladium(0) source, such as Pd(PPh₃)₄ or a combination of a palladium(II) salt and a phosphine (B1218219) ligand, along with a base like sodium carbonate or potassium phosphate. The reaction is generally robust and tolerates a wide range of functional groups. nih.govnih.gov

Heck Coupling: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. organic-chemistry.org this compound can be expected to undergo Heck coupling with various alkenes in the presence of a palladium catalyst and a base. The regioselectivity of the addition to the alkene is influenced by the electronic nature of the alkene and the steric environment of the catalyst. mdpi.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. soton.ac.uk The bromine atom of this compound would be the reactive site for oxidative addition to the palladium(0) catalyst, enabling the subsequent coupling with an alkyne.

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance and reactivity.

Below is a representative table of conditions for palladium-catalyzed cross-coupling reactions based on transformations of similar aryl bromides.

Reaction Catalyst Ligand Base Solvent Temperature (°C)
Suzuki-MiyauraPd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-110
HeckPd(OAc)₂P(o-tol)₃Et₃NDMF100-140
SonogashiraPdCl₂(PPh₃)₂PPh₃Et₃NTHF/CuI25-70
NegishiPdCl₂(dppf)dppf-THF25-66

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. libretexts.org

In this compound, the fluorine atom and the methyl ester group are electron-withdrawing, which can activate the ring towards nucleophilic attack. However, the positions of these groups relative to the halogens are crucial. The fluorine atom is a better leaving group than bromine in many SNAr reactions due to the higher electronegativity of fluorine, which polarizes the C-F bond, making the carbon atom more electrophilic. youtube.com Strong nucleophiles such as alkoxides, thiolates, or amines could potentially displace the fluorine atom, provided the reaction conditions are suitable to overcome the activation energy. The bromine atom is less likely to be displaced via an SNAr mechanism unless there is strong activation from ortho/para electron-withdrawing groups.

Lithiation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful method for the functionalization of aromatic rings. In the case of this compound, the ester and fluoro groups can act as directing groups for lithiation. However, the bromine atom can also undergo lithium-halogen exchange. Treatment with a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures could lead to either deprotonation at a position ortho to a directing group or lithium-bromine exchange. The outcome would depend on the specific base used and the reaction conditions. Subsequent quenching of the resulting organolithium species with an electrophile (e.g., CO₂, aldehydes, alkyl halides) would introduce a new substituent onto the aromatic ring.

Transformations of the Ester Functional Group

The methyl ester group in this compound is a versatile handle for further synthetic modifications.

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification): This is a common method involving treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. researchgate.net The reaction typically proceeds to completion due to the formation of the carboxylate salt.

Acid-catalyzed hydrolysis: This is an equilibrium process that requires the use of a large excess of water or the removal of methanol (B129727) to drive the reaction towards the carboxylic acid product. Common acidic conditions include the use of sulfuric acid or hydrochloric acid in aqueous media.

The hydrolysis product, 6-bromo-3-fluoro-2-methylbenzoic acid, can then be converted to other carboxylic acid derivatives such as acid chlorides, amides, or other esters.

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, treatment with a different alcohol in the presence of a catalyst would yield a new ester. For example, reacting it with ethanol (B145695) in the presence of sulfuric acid would produce Ethyl 6-bromo-3-fluoro-2-methylbenzoate. The reaction is an equilibrium process, and to achieve high yields, the alcohol reactant is often used as the solvent, or the methanol by-product is removed.

A summary of the transformations of the ester group is presented in the table below.

Reaction Reagents Product
Basic Hydrolysis1. NaOH (aq) 2. H₃O⁺6-bromo-3-fluoro-2-methylbenzoic acid
Acidic HydrolysisH₂SO₄, H₂O6-bromo-3-fluoro-2-methylbenzoic acid
TransesterificationR-OH, H⁺ or RO⁻6-bromo-3-fluoro-2-methylbenzoate (with R as the new alkyl group)

Reduction to Alcohol Derivatives

The ester functional group in this compound can be reduced to a primary alcohol, yielding (6-bromo-3-fluoro-2-methylphenyl)methanol. This transformation requires potent reducing agents due to the relatively low reactivity of esters compared to ketones or aldehydes.

Typical Reaction Conditions: Strong hydride reagents are necessary for the efficient reduction of the ester. Lithium aluminum hydride (LiAlH₄) is a common and effective choice for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the quenching of the highly reactive hydride. A subsequent aqueous workup is required to neutralize the reaction mixture and protonate the resulting alkoxide to form the alcohol.

While specific yields for the reduction of this compound are not documented, the reduction of similar substituted benzoates is a well-established and high-yielding transformation. The presence of the bromo and fluoro substituents is not expected to interfere with the reduction by strong hydrides like LiAlH₄.

Table 1: Predicted Reduction of this compound

Starting Material Reagent Product

Amidation and Other Carboxyl Group Derivatizations

The methyl ester of this compound can be converted into a variety of other carboxyl derivatives, with amidation being a key transformation.

Amidation: Direct amidation of the methyl ester by reaction with an amine is generally a slow and inefficient process. To achieve higher yields and faster reaction rates, the ester is often first hydrolyzed to the corresponding carboxylic acid (6-bromo-3-fluoro-2-methylbenzoic acid), which is then activated and coupled with an amine.

Hydrolysis: The ester can be hydrolyzed under basic conditions (e.g., using sodium hydroxide in a water/alcohol mixture) followed by acidification, or under acidic conditions (e.g., using sulfuric acid in water).

Amide Coupling: The resulting carboxylic acid can be coupled with a primary or secondary amine using standard peptide coupling reagents. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). For instance, the synthesis of 4-bromo-2-fluoro-N-methylbenzamide from the corresponding carboxylic acid is achieved using EDCI, HOBt, and methylamine. This methodology is applicable to the synthesis of amides from 6-bromo-3-fluoro-2-methylbenzoic acid.

Other Derivatizations: Beyond amidation, the carboxylic acid obtained from hydrolysis can be converted to other derivatives:

Acid Chlorides: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the highly reactive 6-bromo-3-fluoro-2-methylbenzoyl chloride. This intermediate can then be readily reacted with various nucleophiles (alcohols, amines, etc.) to form esters and amides.

Anhydrides: Dehydration of the carboxylic acid can lead to the formation of the corresponding anhydride (B1165640).

Reactions at the Benzylic Methyl Group

The methyl group at the C2 position is benzylic, meaning it is attached to the benzene (B151609) ring. This position exhibits enhanced reactivity, particularly in free radical reactions and oxidations, due to the ability of the benzene ring to stabilize radical or cationic intermediates through resonance.

Benzylic Halogenation (e.g., Free Radical Bromination)

The benzylic hydrogens on the methyl group can be substituted with halogens, most commonly bromine, via a free-radical chain reaction. This reaction, often referred to as the Wohl-Ziegler reaction, typically employs N-bromosuccinimide (NBS) as the bromine source.

Typical Reaction Conditions: The reaction is initiated by light (photochemical initiation) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). It is carried out in a non-polar solvent, historically carbon tetrachloride (CCl₄), although safer alternatives like (trifluoromethyl)benzene or 1,2-dichlorobenzene (B45396) are now preferred. The reaction selectively brominates the benzylic position over the aromatic ring. For this compound, this would yield Methyl 6-bromo-3-fluoro-2-(bromomethyl)benzoate. A patent for a complex quinoline (B57606) system demonstrates a similar benzylic halogenation (chlorination) using N-chlorosuccinimide (NCS) and benzoyl peroxide.

Table 2: Predicted Benzylic Bromination

Starting Material Reagents Product

Oxidation Reactions

The benzylic methyl group can be oxidized to various states, including an aldehyde, a carboxylic acid, or, under milder conditions, an alcohol. The outcome depends on the choice of oxidizing agent and reaction conditions.

Strong Oxidation: Powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will typically oxidize the benzylic methyl group completely to a carboxylic acid. In the case of this compound, this would result in the formation of a dicarboxylic acid derivative, 2-bromo-5-fluoro-1,3-benzenedicarboxylic acid monomethyl ester. This reaction generally requires vigorous conditions, such as heating in an aqueous basic or acidic solution.

Milder Oxidation: Oxidation to the aldehyde, (6-bromo-3-fluoro-2-(methoxycarbonyl)benzaldehyde), is more challenging as aldehydes are themselves susceptible to further oxidation. Specific reagents like chromium trioxide (CrO₃) in acetic anhydride or Dess-Martin periodinane (for the corresponding benzyl (B1604629) alcohol) are often used for this purpose. The oxidation of a benzylic alcohol to an aldehyde using Dess-Martin periodinane has been documented for a related fluorinated bromo-pyridine derivative.

Condensation Reactions

The benzylic protons of the methyl group are weakly acidic and can be removed by a strong base to form a benzylic carbanion. This anion can then participate in condensation reactions with electrophiles, such as aldehydes and ketones (e.g., aldol-type condensations). However, these reactions are less common for simple methylbenzenes unless the ring is substituted with strongly electron-withdrawing groups that increase the acidity of the benzylic protons. Given the presence of multiple electron-withdrawing groups on the ring of this compound, such condensation reactions are plausible but would require very strong bases like organolithium reagents (e.g., n-butyllithium) or lithium diisopropylamide (LDA). No specific examples of such reactions for this compound have been found in the literature.

Stereochemical Aspects of Derivatization (if applicable)

For the reactions discussed, stereochemical considerations are generally not applicable to the starting material, this compound, as it is an achiral molecule. The derivatization reactions described would also lead to achiral products.

Stereochemistry could become relevant if a chiral reagent or catalyst were used in a reaction that introduces a new stereocenter, or if a subsequent reaction on a derivative created a chiral center. For example, if the benzylic bromide (Methyl 6-bromo-3-fluoro-2-(bromomethyl)benzoate) were to undergo a nucleophilic substitution with a chiral nucleophile, a pair of diastereomers could be formed. Similarly, if a condensation reaction were to occur with a prochiral ketone, a chiral alcohol product would be formed. However, without specific examples in the literature, any discussion of stereochemical outcomes remains theoretical.

Applications of Methyl 6 Bromo 3 Fluoro 2 Methylbenzoate As a Chemical Building Block

Intermediate in the Synthesis of Complex Organic Molecules

The presence of both bromine and fluorine atoms on the aromatic ring of Methyl 6-bromo-3-fluoro-2-methylbenzoate allows for selective functionalization through various cross-coupling reactions. The carbon-bromine bond is particularly susceptible to palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its utility in constructing intricate molecular frameworks.

Construction of Polyaromatic Systems

Polyaromatic hydrocarbons (PAHs) and their derivatives are an important class of organic compounds with applications in materials science and medicinal chemistry. The synthesis of functionalized PAHs often relies on the strategic coupling of smaller aromatic units. This compound can serve as a key precursor in such synthetic strategies.

For instance, through Suzuki-Miyaura coupling reactions, the bromine atom can be replaced with an aryl or vinyl group by reacting with a corresponding boronic acid or ester in the presence of a palladium catalyst. This reaction is highly efficient for the formation of biaryl linkages, which are common motifs in polyaromatic systems. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar bromo-fluoro-aromatic compounds suggests its high potential in this area. The reaction conditions for such transformations are well-established and typically involve a palladium catalyst, a base, and a suitable solvent.

Table 1: Potential Suzuki-Miyaura Coupling Reactions with this compound

Reactant 2 (Boronic Acid/Ester)CatalystBaseProduct Type
Phenylboronic acidPd(PPh₃)₄K₂CO₃Biphenyl derivative
Naphthalene-2-boronic acidPd(OAc)₂/SPhosK₃PO₄Naphthyl-benzene derivative
Pyrene-1-boronic acidPdCl₂(dppf)Cs₂CO₃Pyrenyl-benzene derivative

Formation of Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of heteroatoms into an aromatic framework is a cornerstone of modern synthetic chemistry. This compound provides a versatile platform for the synthesis of a variety of heterocyclic systems.

Palladium-catalyzed reactions such as the Buchwald-Hartwig amination and Sonogashira coupling are particularly relevant. The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl heterocycles. By reacting this compound with various amines or nitrogen-containing heterocycles, a wide range of functionalized aniline (B41778) derivatives and N-arylated heterocycles can be accessed. These products can then undergo further cyclization reactions to form more complex heterocyclic structures.

The Sonogashira coupling, on the other hand, facilitates the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl halides. This reaction would allow for the introduction of an alkynyl group at the 6-position of the benzoate (B1203000) ring. The resulting aryl alkynes are valuable intermediates that can be converted into a variety of heterocyclic systems, including indoles, furans, and quinolines, through subsequent cyclization reactions.

Table 2: Potential Heterocycle Synthesis via Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst SystemResulting Intermediate/Product
Buchwald-Hartwig AminationAnilinePd₂(dba)₃ / XantphosN-phenylaniline derivative
Buchwald-Hartwig AminationPyrrolePd(OAc)₂ / BINAPN-arylpyrrole
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂ / CuIPhenylalkynyl-benzoate derivative
Sonogashira CouplingTrimethylsilylacetylenePd(PPh₃)₄ / CuISilyl-protected alkynyl-benzoate

Scaffold for Diverse Chemical Libraries

In drug discovery and materials science, the generation of chemical libraries containing a multitude of structurally related compounds is a crucial strategy for identifying molecules with desired properties. The concept of a "scaffold" is central to this approach, where a core molecular structure is systematically modified with various functional groups.

This compound is an excellent candidate for a scaffold molecule due to its multiple points of diversification. The bromine atom can be readily functionalized through a wide array of palladium-catalyzed cross-coupling reactions, as discussed previously. This allows for the introduction of a diverse set of substituents at this position. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, esters, or alcohols. The fluorine and methyl groups also provide additional points for potential modification, although they are generally less reactive than the bromine atom.

The systematic variation of substituents at these different positions can lead to the rapid generation of a large and diverse chemical library. This diversity-oriented synthesis approach is invaluable for exploring the structure-activity relationships of new chemical entities.

Precursor in the Development of Advanced Materials

The unique combination of a rigid aromatic core and reactive functional groups makes this compound a promising precursor for the synthesis of advanced materials with tailored properties.

Polymer Chemistry Applications

In polymer chemistry, monomers containing halogen atoms are often used in polycondensation and cross-coupling polymerization reactions. The bromine atom of this compound can participate in polymerization reactions, such as Suzuki or Stille polycondensation, to form conjugated polymers. These polymers, which feature alternating single and double bonds along their backbone, often exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The presence of the fluorine atom is also advantageous in this context. Fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and specific electronic properties. The strategic incorporation of fluorine atoms into the polymer backbone can be used to tune the energy levels of the resulting material, which is a critical factor in the performance of organic electronic devices.

Liquid Crystal Research

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and those of a solid crystal. The molecules in a liquid crystal are typically elongated and rigid, and their ability to align in a specific direction gives rise to their unique optical properties.

Substituted benzoic acid derivatives are common building blocks in the synthesis of liquid crystalline materials. The rigid aromatic core of this compound, combined with its potential for elongation through reactions at the bromine and ester functionalities, makes it a plausible precursor for the synthesis of novel liquid crystals. The introduction of long alkyl chains at either end of the molecule, for example, could induce mesomorphic behavior. The fluorine atom can also play a significant role in influencing the mesophase behavior and the dielectric anisotropy of the resulting liquid crystals, which are key parameters for their application in display technologies. researchgate.net

Organic Electronics and Optoelectronics

The utility of this compound in the field of organic electronics and optoelectronics is an emerging area of research. Halogenated aromatic compounds are often employed as building blocks for the synthesis of organic semiconductors, which are the active components in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of fluorine atoms in these materials can influence key properties like electron affinity, molecular packing, and charge transport characteristics.

While extensive research specifically detailing the direct application of this compound in market-available organic electronic devices is not widely documented in publicly accessible scientific literature, its structural motifs are relevant. The bromo-fluoro-methyl-substituted benzene (B151609) ring can serve as a precursor to larger conjugated systems. Through cross-coupling reactions, such as Suzuki or Stille couplings, the bromine atom can be replaced with other aromatic or unsaturated groups, extending the π-conjugation of the molecule. This is a fundamental strategy in the design of new organic electronic materials.

Role in the Discovery of New Agrochemical Leads (Synthetic Aspects)

In the realm of agrochemical research, the discovery of new active ingredients with improved efficacy, selectivity, and environmental profiles is a constant endeavor. Substituted aromatic compounds are a cornerstone in the synthesis of many pesticides, including herbicides, insecticides, and fungicides. The specific substitution pattern of this compound, incorporating bromine, fluorine, and a methyl group, presents a scaffold of interest for the development of novel agrochemical leads.

The introduction of halogen atoms, particularly fluorine, into agrochemical candidates is a well-established strategy to enhance their biological activity and metabolic stability. The bromine atom on the ring provides a convenient handle for further chemical modification, allowing for the introduction of various pharmacophores through cross-coupling reactions.

Despite these promising structural features, a thorough review of the current scientific literature does not reveal specific examples of new agrochemical leads that have been synthesized directly from this compound. While the general class of halogenated benzoates is important in agrochemical synthesis, the specific role of this compound in the public domain research appears to be limited or not yet disclosed. Therefore, while its potential as a starting material is clear from a synthetic chemistry perspective, its documented impact on the discovery of new agrochemical leads is not established at this time.

Synthetic Utility in Medicinal Chemistry Research (Scaffold Development for Bioactive Molecules, excluding clinical data)

The structural framework of this compound is of significant interest in medicinal chemistry for the development of new bioactive molecules. The presence of multiple functional groups and a decorated aromatic ring allows for diverse chemical transformations, making it a versatile scaffold for the synthesis of compounds targeting various biological systems.

The fluorinated and brominated benzene ring is a common feature in many pharmaceuticals. The fluorine atom can enhance binding affinity to target proteins, improve metabolic stability, and modulate bioavailability. The bromine atom serves as a key reactive site for introducing further complexity and building upon the core structure.

The synthesis of ligands that bind to specific biological receptors is a central focus of drug discovery. The scaffold of this compound can be elaborated to generate novel receptor ligands. For instance, the ester functional group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions to introduce a wide array of substituents, thereby exploring the structure-activity relationship (SAR) for a given receptor.

Enzyme inhibitors are a major class of therapeutic agents. The development of small molecules that can selectively inhibit the activity of a target enzyme is a key strategy in treating many diseases. The chemical handles on this compound make it a plausible starting material for the synthesis of enzyme inhibitors.

The core structure can be modified to mimic the natural substrate or transition state of an enzyme. The ester can be converted into other functional groups such as alcohols, aldehydes, or amides, which can form key interactions with the active site of an enzyme. The bromo- and fluoro-substituents can be used to probe specific pockets within the enzyme's binding site to enhance potency and selectivity.

Advanced Spectroscopic and Analytical Investigations of Methyl 6 Bromo 3 Fluoro 2 Methylbenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Confirmation of Complex Products

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Methyl 6-bromo-3-fluoro-2-methylbenzoate. While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of individual nuclei, complex substitution patterns on an aromatic ring often lead to signal overlap and complex splitting patterns that require more advanced techniques for definitive assignment. libretexts.org

Two-dimensional (2D) NMR experiments provide a more comprehensive analysis of molecular structure by revealing correlations between different nuclei. wikipedia.org For a molecule such as this compound, a suite of 2D NMR experiments is employed to confirm its constitution and assign all proton and carbon signals unequivocally.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.org In the aromatic region of the spectrum for this compound, a cross-peak would be expected between the two vicinal aromatic protons, H4 and H5. This correlation is crucial for distinguishing them from other signals and confirming their adjacent positions on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments map protons directly to the carbons they are attached to. wikipedia.org An HSQC spectrum would show correlations between the methyl protons and the methyl carbon, the methoxy (B1213986) protons and the methoxy carbon, and the two aromatic protons (H4, H5) and their respective carbons (C4, C5). This allows for the direct assignment of protonated carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): This is one of the most powerful 2D NMR techniques for structural elucidation, as it reveals long-range couplings between protons and carbons over two to three bonds. This is particularly useful for identifying and assigning quaternary (non-protonated) carbons. For this compound, key HMBC correlations would include:

The methyl protons (at C2) showing correlations to C1, C2, C3, and C6.

The methoxy protons showing correlations to the carbonyl carbon of the ester group.

The aromatic proton H4 showing correlations to C2, C3, C5, and C6.

The aromatic proton H5 showing correlations to C1, C3, C4, and C6.

These combined correlations allow for a complete and unambiguous assignment of the molecular structure, confirming the specific substitution pattern of the bromo, fluoro, methyl, and methyl ester groups on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from ¹H)
C1-~125-130H5, 2-CH₃
C2-~120-125H4, 2-CH₃
C3-~158-162 (d, ¹JCF)H4, H5, 2-CH₃
C4~7.3-7.5~128-132 (d)H5, 2-CH₃
C5~7.0-7.2~115-120 (d)H4
C6-~118-122H5, 2-CH₃
C=O-~165-170OCH₃
OCH₃~3.8-4.0~52-54C=O
2-CH₃~2.3-2.5~15-20C1, C2, C3

Note: Predicted chemical shifts are estimates based on substituent effects. 'd' denotes a doublet due to C-F coupling.

While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure, conformation, and dynamics of molecules in the solid phase. For a compound like this compound, ssNMR could be employed to study its crystalline form. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material. These studies are valuable for identifying polymorphism (the existence of multiple crystalline forms), which can impact the physical properties of the compound. Furthermore, ssNMR can be used to determine internuclear distances and the precise packing arrangement of molecules within the crystal lattice, providing a deeper understanding of its solid-state structure.

Mass Spectrometry for Elucidating Reaction Pathways and Intermediates

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion and its fragments, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of an ion. For this compound (C₉H₈BrFO₂), HRMS would be used to confirm its molecular formula. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two molecular ion peaks (M⁺ and M+2) of similar intensity separated by approximately 2 Da.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the molecular ion), subjecting it to fragmentation, and then analyzing the resulting product ions. This technique is crucial for confirming structural features and understanding fragmentation pathways. wikipedia.org

For aromatic esters like this compound, the molecular ion is typically prominent due to the stability of the aromatic ring. whitman.edu Key fragmentation pathways that would be investigated by MS/MS include:

Alpha-Cleavage: The most common fragmentation for esters is the cleavage of the bond alpha to the carbonyl group. Loss of the methoxy radical (•OCH₃) would result in the formation of a highly stable 6-bromo-3-fluoro-2-methylbenzoyl cation. This fragment is often the base peak in the spectrum. whitman.eduyoutube.com

Loss of Carbon Monoxide: The benzoyl cation formed can subsequently lose a molecule of carbon monoxide (CO) to form a substituted phenyl cation.

Cleavage at the Methyl Group: Loss of the methyl radical (•CH₃) from the aromatic ring is another possible, though typically less favorable, fragmentation pathway.

By analyzing these fragmentation patterns, MS/MS provides definitive evidence for the presence and connectivity of the functional groups within the molecule.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

IonProposed FormulaPredicted m/z (for ⁷⁹Br)Fragmentation Pathway
[M]⁺[C₉H₈BrFO₂]⁺245.97Molecular Ion
[M+2]⁺[C₉H₈BrFO₂]⁺247.97Molecular Ion (⁸¹Br isotope)
[M - •OCH₃]⁺[C₈H₅BrFO]⁺214.95Loss of methoxy radical
[M - •OCH₃ - CO]⁺[C₇H₅BrF]⁺186.96Subsequent loss of carbon monoxide

Vibrational Spectroscopy for Conformational and Mechanistic Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.net The frequencies of these vibrations are characteristic of specific bonds and functional groups, making it a valuable tool for structural confirmation and for studying conformational changes. psu.edumdpi.com

For this compound, the IR spectrum would display several characteristic absorption bands that confirm its structure:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the carbonyl group in an aromatic ester.

C-O Stretch: Bands corresponding to the C-O stretching of the ester group would appear in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ range are indicative of the carbon-carbon stretching vibrations within the benzene ring.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would be observed just below 3000 cm⁻¹.

C-F and C-Br Stretches: The carbon-fluorine stretch would produce a strong band in the 1000-1350 cm⁻¹ region, while the carbon-bromine stretch would be found at lower frequencies, typically in the 500-650 cm⁻¹ range.

These techniques are also highly sensitive to the molecule's local environment. By monitoring shifts in these vibrational frequencies under different conditions (e.g., solvent, temperature) or during a chemical reaction, vibrational spectroscopy can be used to study conformational isomers and gain insights into reaction mechanisms and the nature of transient intermediates.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Intensity
C-H Stretch (Aromatic)Ar-H3050 - 3150Medium-Weak
C-H Stretch (Aliphatic)-CH₃2850 - 2980Medium
C=O Stretch (Ester)-C=O1720 - 1740Strong
C=C Stretch (Aromatic)Ar C=C1450 - 1600Medium-Weak
C-F StretchAr-F1000 - 1350Strong
C-O Stretch (Ester)-C-O-1000 - 1300Strong
C-Br StretchAr-Br500 - 650Medium-Strong

Infrared (IR) Spectroscopy for Reaction Monitoring

Infrared (IR) spectroscopy is an indispensable tool for real-time monitoring of chemical reactions, providing a qualitative assessment of the conversion of reactants to products by tracking the appearance and disappearance of characteristic functional group absorptions. The synthesis of this compound, typically via Fischer esterification of its corresponding carboxylic acid (6-bromo-3-fluoro-2-methylbenzoic acid) with methanol (B129727), serves as an excellent example of this application.

The progress of the esterification can be effectively monitored by observing two key spectral regions. The first is the disappearance of the very broad O-H stretching band of the carboxylic acid, which typically appears in the 2500-3300 cm⁻¹ region. spectroscopyonline.com The second is the concurrent appearance of the distinct C=O stretching vibration of the ester group. The carbonyl (C=O) stretching frequency in aromatic esters is sensitive to substituents on the benzene ring and generally appears at a different frequency than that of the parent carboxylic acid. imperial.edu For this compound, the ester C=O stretch is expected between 1715-1730 cm⁻¹. Additionally, the formation of the ester is confirmed by the appearance of C-O stretching bands in the 1300-1000 cm⁻¹ range. libretexts.org Other characteristic bands, such as those for C-Br and C-F stretching, would remain relatively consistent throughout the reaction, serving as internal reference points.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Significance in Reaction Monitoring
Carboxylic Acid (Reactant)O-H Stretch3300 - 2500 (very broad)Disappears as reaction proceeds
Carboxylic Acid (Reactant)C=O Stretch1710 - 1680Disappears and is replaced by ester C=O peak
Ester (Product)C=O Stretch1730 - 1715Appears and intensifies as product forms
Ester (Product)C-O Stretch1300 - 1200 (asymmetric) & 1150 - 1000 (symmetric)Appear upon product formation
Aromatic Ring=C-H Stretch3100 - 3000Remains relatively constant
Methyl Group-C-H Stretch3000 - 2850Remains relatively constant
Aryl-FluorineC-F Stretch1250 - 1100Remains relatively constant
Aryl-BromineC-Br Stretch690 - 515Remains relatively constant

Raman Spectroscopy for Structural Analysis

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing molecular structure. It detects vibrational modes that involve a change in the polarizability of a molecule. ijstr.org For this compound, Raman spectroscopy can provide a distinct structural fingerprint, confirming the substitution pattern on the aromatic ring and the presence of key functional groups.

The Raman spectrum is expected to be dominated by vibrations of the benzene ring. Key modes include the ring breathing vibration, which is sensitive to the mass and electronic effects of the substituents, and various C-C stretching modes within the ring. nih.govresearchgate.net The substitution with bromine, fluorine, a methyl group, and a methyl ester group breaks the symmetry of the benzene ring, leading to a more complex spectrum compared to benzene itself. Vibrations involving the substituents are also readily observed. The C-Br and C-F stretching vibrations typically appear in the low-frequency region of the spectrum. nih.gov The C-C stretching of the methyl group and the ester functionality will also produce characteristic signals.

Vibrational ModeExpected Raman Shift (cm⁻¹)Notes
Aromatic C-H Stretch3100 - 3050Typically weak to medium intensity.
Methyl C-H Stretch3000 - 2870Characteristic of the -CH₃ group.
Aromatic C=C Stretch (Ring Modes)1620 - 1570Often strong and indicative of the aromatic core. researchgate.net
Ester C=O Stretch1730 - 1715Often weak in Raman spectra.
Ring Breathing Mode1050 - 990Position is sensitive to the substitution pattern. researchgate.net
C-F Stretch1250 - 1100Can be coupled with other ring vibrations.
C-Br Stretch700 - 500Strong signal due to high polarizability of C-Br bond.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is the cornerstone of purification and purity analysis in synthetic chemistry. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable.

Reversed-phase HPLC (RP-HPLC) is a primary method for assessing the purity of non-volatile, polar to moderately non-polar compounds. A C18 (octadecylsilane) column is typically the first choice for separating halogenated aromatic compounds. nih.govsid.ir The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol and water, often with a buffer to maintain a consistent pH. Detection is commonly achieved using a UV detector, as the aromatic ring provides strong chromophores.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is ideal for analyzing volatile and thermally stable compounds like methyl esters. The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column. A non-polar or medium-polarity column (e.g., based on polydimethylsiloxane) would be suitable. GC-MS provides not only retention time data for purity assessment but also mass spectral data that confirms the identity of the compound and its impurities by revealing the molecular weight and fragmentation patterns.

TechniqueParameterTypical Conditions
HPLCColumnReversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseIsocratic or gradient elution with Acetonitrile and Water
DetectorUV-Vis Diode Array Detector (DAD) at ~254 nm
Flow Rate1.0 mL/min
GC-MSColumnCapillary column (e.g., HP-5ms), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier GasHelium, constant flow mode
Temperature ProgramInitial temp 100°C, ramp to 280°C at 10°C/min
DetectorMass Spectrometer (Electron Ionization - EI mode)

This compound itself is an achiral molecule. However, derivatives synthesized from this compound could be chiral. For instance, if a synthetic route introduces a stereocenter, the resulting product would be a mixture of enantiomers (a racemate). The separation of these enantiomers is crucial, particularly in pharmaceutical applications, as different enantiomers can have vastly different biological activities.

Chiral chromatography is the definitive method for separating enantiomers. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For derivatives of aromatic acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often highly effective. researchgate.net The separation is typically performed using HPLC in either normal-phase (e.g., hexane/isopropanol) or reversed-phase modes, depending on the specific CSP and the analyte's properties. The development of a chiral separation method would be an essential step in the characterization of any new chiral derivative of this compound.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While spectroscopic and chromatographic methods provide information about connectivity and purity, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique is invaluable for confirming the regiochemistry of substitution on the aromatic ring and understanding intermolecular interactions, such as hydrogen bonding or halogen bonding, that dictate the crystal packing.

Obtaining a single crystal of sufficient quality is the prerequisite for this analysis. For a derivative of this compound, a successful crystallographic analysis would provide precise data on bond lengths, bond angles, and torsional angles. This information confirms the expected molecular geometry and can reveal subtle steric and electronic effects of the substituents. For example, steric hindrance between the ortho-methyl group and the adjacent ester and bromine substituents may cause the ester group to twist out of the plane of the benzene ring.

As a direct crystal structure for the title compound is not publicly available, data for a structurally related compound, 3-Fluoro-4-methylbenzoic acid, is presented to illustrate the type of information obtained. researchgate.net Analysis of such a structure reveals how molecules pack in the crystal lattice, often forming dimers through hydrogen bonding between the carboxylic acid groups.

Crystallographic Data for a Related Compound: 3-Fluoro-4-methylbenzoic acid researchgate.net
ParameterValue
Chemical FormulaC₈H₇FO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8132 (5)
b (Å)6.0226 (8)
c (Å)30.378 (4)
β (°)92.50 (2)
Volume (ų)696.98 (16)
Z (Molecules per unit cell)4

Computational and Theoretical Studies on Methyl 6 Bromo 3 Fluoro 2 Methylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, no specific studies have been found that apply these methods to Methyl 6-bromo-3-fluoro-2-methylbenzoate.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering insights into their stability, reactivity, and spectroscopic properties. A DFT analysis of this compound would theoretically involve optimizing its molecular geometry to find the most stable arrangement of its atoms. From this optimized structure, various electronic properties could be calculated, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability.

Furthermore, DFT calculations could elucidate the effects of the bromo, fluoro, and methyl substituents on the electron distribution within the benzene (B151609) ring and the methyl benzoate (B1203000) functional group. This would provide valuable information on the regioselectivity of potential chemical reactions. However, no such specific calculations or resultant data have been published for this compound.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) analysis would complement DFT studies by providing a visual representation of the charge distribution on the molecule's surface. The MEP map would highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, an MEP analysis could pinpoint how the interplay of the electron-withdrawing halogen atoms and the electron-donating methyl group influences the molecule's reactivity. To date, no MEP analysis for this compound has been reported in the scientific literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the intricate pathways of chemical reactions. For this compound, this could involve studying its behavior in various transformations, such as nucleophilic aromatic substitution or cross-coupling reactions.

Transition State Calculations

To understand the kinetics of a reaction involving this compound, it would be essential to identify and characterize the transition states of the elementary steps. Transition state calculations would determine the energy barriers for potential reaction pathways, allowing for predictions of reaction rates. Without experimental or computational studies on the reactivity of this compound, no transition state structures or their corresponding energies are available.

Kinetic and Thermodynamic Pathway Analysis

A comprehensive computational study would involve mapping the entire potential energy surface for a given reaction. This kinetic and thermodynamic pathway analysis would help in determining the most favorable reaction mechanism by comparing the energies of reactants, intermediates, transition states, and products. Such an analysis would be crucial for optimizing reaction conditions and predicting product distributions. Regrettably, no such detailed mechanistic studies have been conducted for reactions involving this compound.

Molecular Dynamics Simulations for Conformational Analysis

While this compound has limited conformational flexibility, primarily related to the rotation of the methyl ester group, molecular dynamics (MD) simulations could provide insights into its dynamic behavior in different solvent environments. MD simulations would track the atomic movements over time, offering a more realistic picture of the molecule's behavior than static quantum chemical calculations. This information can be particularly relevant for understanding its interactions with other molecules. As with the other computational methods, there is no evidence of MD simulations having been performed on this compound.

In Silico Prediction of Reactivity and Selectivity in Organic Transformations

The reactivity and selectivity of this compound in organic reactions are dictated by the electronic and steric effects of its substituents: the bromo, fluoro, methyl, and methyl ester groups attached to the benzene ring. Computational chemistry provides powerful tools to predict how these groups influence the molecule's behavior in various transformations.

Substituent Effects and Reactivity:

The electron-withdrawing or -donating nature of each substituent significantly impacts the electron density distribution of the aromatic ring, thereby influencing its susceptibility to electrophilic or nucleophilic attack.

Bromo and Fluoro Groups: As halogens, both bromine and fluorine are inductively electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. However, they can act as weak resonance donors.

Methyl Group: The methyl group is an electron-donating group through induction and hyperconjugation, thus activating the ring.

Methyl Benzoate Group: The ester group is strongly electron-withdrawing and deactivating.

Predicting Selectivity:

Similarly, for nucleophilic aromatic substitution, the presence of strong electron-withdrawing groups can activate the ring for attack, and computational analysis can identify the most likely position for substitution by evaluating the activation barriers for each potential pathway.

Interactive Data Table: Predicted Reactivity Descriptors for a Related Isomer

To illustrate the type of data generated in such computational studies, the following table presents calculated properties for a closely related isomer, Methyl 5-bromo-3-fluoro-2-methylbenzoate. These descriptors are instrumental in predicting chemical behavior.

DescriptorValueImplication for Reactivity
TPSA (Topological Polar Surface Area)26.3 ŲInfluences solubility and permeability.
LogP (Octanol-Water Partition Coefficient)2.68322Indicates lipophilicity.
Number of Hydrogen Bond Acceptors2Potential for intermolecular interactions.
Number of Hydrogen Bond Donors0Limited ability to donate in hydrogen bonds.
Number of Rotatable Bonds1Conformational flexibility.

Note: Data presented is for the isomer Methyl 5-bromo-3-fluoro-2-methylbenzoate as a reference for the types of computational predictions available. chemscene.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are computational tools that correlate the structural or property descriptors of a set of molecules with their biological activity or chemical properties, respectively. While QSAR is often associated with drug discovery, QSPR focuses on physicochemical properties and is highly relevant for understanding the chemical behavior of compounds like this compound.

QSPR Modeling for Chemical Properties:

A QSPR model for this compound could predict various chemical properties, such as boiling point, vapor pressure, solubility, and chromatographic retention times. The process involves:

Dataset Collection: Gathering a set of molecules with known experimental data for the property of interest, ideally including compounds structurally similar to this compound.

Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors are calculated. These can be constitutional, topological, geometric, electrostatic, or quantum-chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that links the descriptors to the property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For halogenated aromatic compounds, descriptors related to polarizability, molecular volume, and electrostatic potentials have been shown to be effective in building accurate QSPR models. nih.gov

Application to Reactivity:

QSPR can also be extended to model chemical reactivity. For example, a model could be developed to predict the rate constants of a specific reaction for a series of substituted benzoates. The descriptors in such a model would likely capture the electronic and steric effects of the substituents.

Interactive Data Table: Common Molecular Descriptors in QSPR Studies

The following table lists some common molecular descriptors that would be calculated for this compound in a QSPR study and their relevance.

Descriptor ClassExample DescriptorRelevance to Chemical Properties
ConstitutionalMolecular WeightBasic physical properties like density and boiling point.
TopologicalWiener IndexDescribes molecular branching and size.
GeometricMolecular Surface AreaInfluences intermolecular interactions and solubility.
ElectrostaticDipole MomentRelates to polarity and interactions with polar solvents.
Quantum-ChemicalHOMO/LUMO EnergiesPertains to chemical reactivity and electronic transitions.

These computational and theoretical approaches provide a robust framework for understanding and predicting the chemical properties and reactivity of this compound, even in the absence of extensive experimental data. They are invaluable tools in modern chemical research for guiding synthesis, predicting reaction outcomes, and understanding structure-property relationships.

Future Research Directions and Challenges

Development of More Efficient and Selective Synthetic Routes

Current synthetic strategies for halogenated benzoic acid esters often involve multi-step processes that may lack efficiency and selectivity. A significant challenge lies in the precise introduction of substituents at desired positions on the aromatic ring. For instance, the synthesis of a similar compound, 5-bromo-3-fluoro-2-methylbenzoate, utilizes the diazotization of a 2-methyl-3-amino-5-bromobenzoate precursor. google.com While effective, this highlights the reliance on pre-functionalized starting materials.

Challenges in this area include overcoming the directing effects of the existing methyl and ester groups to achieve the desired substitution pattern and avoiding the formation of isomeric byproducts, which often complicates purification.

Exploration of Novel Derivatization Chemistries

The reactivity of Methyl 6-bromo-3-fluoro-2-methylbenzoate is primarily dictated by its functional groups: the bromo substituent, the methyl ester, and the activated aromatic ring. The bromine atom is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities. Similarly, the ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further opportunities for derivatization.

Future research should systematically explore these derivatization pathways to create a library of novel compounds. For example, palladium-catalyzed cross-coupling reactions at the bromo position could be employed to form new carbon-carbon and carbon-heteroatom bonds, leading to more complex molecular architectures. The table below outlines potential derivatization reactions.

Reactive SiteReaction TypePotential ReagentsResulting Functional Group
Bromo GroupNucleophilic SubstitutionAmines, Thiols, AlkoxidesAmino, Thioether, Ether
Bromo GroupCross-Coupling (e.g., Suzuki, Heck)Boronic acids, AlkenesAryl, Vinyl
Ester GroupHydrolysisAcid/BaseCarboxylic Acid
Ester GroupReductionLithium aluminum hydrideAlcohol
Aromatic RingElectrophilic SubstitutionNitrating agentsNitro group

A key challenge will be to understand how the interplay of the existing substituents influences the reactivity of each site and to develop selective reaction conditions that target a specific functional group without affecting others.

Expansion of Applications in Emerging Fields

Derivatives of halogenated benzoates serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For instance, related bromo-benzoic acid derivatives are utilized in the synthesis of quinazolinone scaffolds, which are important in drug discovery. acs.org The unique electronic properties conferred by the fluorine and bromine atoms in this compound make its derivatives promising candidates for new applications.

Future research should focus on synthesizing novel derivatives and screening them for biological activity in areas such as oncology, infectious diseases, and neurology. In materials science, this compound could serve as a monomer or precursor for the development of new polymers, liquid crystals, and organic electronic materials with tailored properties. The presence of the heavy bromine atom could also be exploited in the design of materials with interesting photophysical or electronic properties.

The primary challenge in this area is the interdisciplinary nature of the research, requiring collaboration between synthetic chemists, biologists, and materials scientists to design, synthesize, and test new molecules for specific applications.

Integration of Artificial Intelligence and Machine Learning in Reaction Design

For this compound, AI and ML algorithms could be employed to:

Retrosynthetic Analysis: Propose novel and efficient synthetic routes by working backward from the target molecule. mdpi.com

Reaction Optimization: Predict the optimal solvent, catalyst, temperature, and other parameters to maximize the yield and selectivity of a desired reaction. mdpi.com

Property Prediction: Forecast the biological activity or material properties of virtual derivatives, allowing for the prioritization of synthetic targets.

Addressing Stereochemical Control in Complex Syntheses Involving the Compound

While this compound is itself an achiral molecule, it can be used as a building block in the synthesis of more complex, chiral molecules where stereochemistry is a critical factor. For example, if a derivative of this compound is used in a reaction that creates a new stereocenter, controlling the three-dimensional arrangement of atoms becomes paramount, particularly in the synthesis of pharmaceuticals where different stereoisomers can have vastly different biological activities.

Future research must focus on the development of asymmetric synthetic methods that utilize this compound or its derivatives. This could involve the use of chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of reactions. For instance, asymmetric reductions of a ketone derivative or stereoselective additions to a double bond introduced via derivatization would be important areas of investigation.

The main challenge lies in designing synthetic strategies where the existing substituents on the aromatic ring can be used to influence the stereochemical course of a reaction, a concept known as substrate control. This requires a deep understanding of reaction mechanisms and the subtle steric and electronic interactions that govern stereoselectivity.

Q & A

Q. What are the recommended synthetic routes for preparing methyl 6-bromo-3-fluoro-2-methylbenzoate, and what methodological considerations are critical for optimizing yield?

Answer: The synthesis typically involves sequential functionalization of a benzoate precursor. A plausible route includes:

  • Esterification: Reacting 6-bromo-3-fluoro-2-methylbenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the ester .
  • Halogenation: Bromination at the 6-position may require electrophilic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination .
  • Fluorination: Directing fluorine substitution at the 3-position via halogen-exchange reactions (e.g., using KF in polar aprotic solvents) .

Key considerations:

  • Monitor reaction progress via TLC or HPLC to avoid side products (e.g., di-substituted derivatives).
  • Optimize temperature and stoichiometry: Excess brominating agents can lead to decomposition .

Q. How can researchers ensure purity and validate the structural integrity of this compound?

Answer: Analytical techniques and thresholds:

MethodPurposeDetection Limit/StandardReference
HPLC Purity assessment>95.0% (HPLC area %)
¹H/¹³C NMR Structural confirmationMatch predicted splitting patterns
GC-MS Volatile impurity detectionTrace levels (<0.1%)

Methodology:

  • Recrystallize the compound using ethanol/water mixtures to remove polar impurities .
  • Validate spectroscopic data against computational predictions (e.g., DFT for NMR chemical shifts) .

Q. What crystallographic tools are suitable for resolving ambiguities in the molecular structure of this compound?

Answer:

  • X-ray crystallography: Use single-crystal diffraction with software like ORTEP-3 to visualize bond angles, torsional strain, and substituent orientation .
    • Example: A bent-core structure with a 144° bend angle was resolved for a related fluoro-substituted benzoate .
  • Electron density maps: Identify potential disorder in bromine/fluorine positions due to similar electron densities.

Advanced Research Questions

Q. How does the electronic environment of the bromine and fluorine substituents influence regioselectivity in subsequent coupling reactions?

Answer:

  • Bromine (6-position): Acts as a strong electron-withdrawing group, directing electrophilic attacks to the para position (C-4) in Suzuki-Miyaura couplings .
  • Fluorine (3-position): Induces ortho/para-directing effects via resonance, but its electron-withdrawing nature may reduce reactivity at adjacent positions .
  • Methodological approach:
    • Use DFT calculations to map electrostatic potential surfaces and predict reactive sites.
    • Compare experimental outcomes (e.g., Pd-catalyzed cross-coupling yields) with computational models .

Q. What stability challenges arise during long-term storage of this compound, and how can they be mitigated?

Answer:

  • Degradation pathways:

    • Hydrolysis of the ester group under humid conditions.
    • Photodecomposition due to UV-sensitive bromine .
  • Storage protocols:

    ConditionRecommendationEvidence
    Temperature Store at 0–6°C in amber glass
    Atmosphere Argon or nitrogen blanket
    • Monitor stability via periodic HPLC analysis to detect hydrolyzed benzoic acid byproducts .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Answer:

  • Case study: Discrepancies in fluorine chemical shifts may arise from dynamic effects (e.g., rotational barriers).
  • Troubleshooting steps:
    • Re-measure NMR at variable temperatures to identify conformational exchange .
    • Compare experimental X-ray bond lengths with DFT-optimized geometries .
    • Validate using 2D NMR (COSY, NOESY) to confirm spatial relationships .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under radical or nucleophilic conditions?

Answer:

  • Radical bromine abstraction: The 6-bromo group may participate in chain reactions, requiring inhibitors like BHT to suppress radical pathways .
  • Nucleophilic substitution: Fluorine’s poor leaving-group ability necessitates strong bases (e.g., LDA) for displacement, often leading to competing elimination .
  • Experimental design:
    • Use kinetic isotope effects (KIEs) to distinguish between SN2 and radical mechanisms.
    • Monitor intermediates via in-situ IR or mass spectrometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.